Cas no 1103515-46-3 (N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide)

N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide structure
1103515-46-3 structure
商品名:N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
CAS番号:1103515-46-3
MF:C20H22N2O3
メガワット:338.400285243988
CID:5470611
PubChem ID:18588016

N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • CHEMBL3623008
    • N-ethyl-1-(2-(m-tolyloxy)acetyl)indoline-2-carboxamide
    • F2862-0387
    • N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide
    • 1103515-46-3
    • AKOS024472502
    • N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
    • インチ: 1S/C20H22N2O3/c1-3-21-20(24)18-12-15-8-4-5-10-17(15)22(18)19(23)13-25-16-9-6-7-14(2)11-16/h4-11,18H,3,12-13H2,1-2H3,(H,21,24)
    • InChIKey: OGHPYTURGZDKDE-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CC2C=CC=CC=2N1C(COC1C=CC=C(C)C=1)=O)NCC

計算された属性

  • せいみつぶんしりょう: 338.16304257g/mol
  • どういたいしつりょう: 338.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 482
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2862-0387-2μmol
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2862-0387-40mg
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2862-0387-15mg
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2862-0387-20μmol
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2862-0387-5mg
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2862-0387-10mg
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2862-0387-3mg
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2862-0387-1mg
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2862-0387-20mg
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2862-0387-30mg
N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
1103515-46-3 90%+
30mg
$119.0 2023-05-16

N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide 関連文献

N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamideに関する追加情報

Professional Introduction to N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103515-46-3)

N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide, a compound with the CAS number 1103515-46-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique pharmacophoric features of this molecule make it a subject of intense research interest, particularly in the development of novel bioactive agents.

The molecular structure of N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide is characterized by a dihydronaphthalene core, which is further functionalized with an indole moiety and various substituents that enhance its biological activity. The presence of the 3-methylphenoxy group and the acetylamide moiety contributes to its distinct pharmacological profile. These structural elements are critical in determining its interaction with biological targets, making it a promising candidate for further exploration in drug discovery.

In recent years, there has been a growing emphasis on the development of molecules that can modulate complex biological pathways. The indole scaffold, in particular, has been extensively studied for its role in various pharmacological contexts. Research has demonstrated that indole derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific modification of the indole ring in N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide is designed to optimize its binding affinity and selectivity towards target proteins.

The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the 3-methylphenoxy group and the acetylamide functionality necessitates careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to achieve the desired molecular architecture. These synthetic strategies not only highlight the complexity of the molecule but also underscore the importance of innovative approaches in modern pharmaceutical chemistry.

Evaluation of the pharmacological properties of N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide has revealed several promising characteristics. In vitro studies have indicated that this compound exhibits significant binding affinity for certain enzymes and receptors involved in disease pathways. Notably, its interaction with proteins such as kinases and transcription factors suggests potential applications in treating conditions related to dysregulated cellular signaling. Preliminary experiments have also shown that it can modulate inflammatory responses, making it a candidate for therapeutic intervention in inflammatory diseases.

The potential therapeutic applications of this compound are further supported by recent advancements in drug design principles. The use of computational modeling and high-throughput screening has enabled researchers to rapidly identify molecules with favorable pharmacokinetic profiles. By integrating these computational tools with traditional experimental approaches, scientists can accelerate the discovery and optimization process for new bioactive agents like N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide.

Future research directions include exploring the mechanism of action of this compound in greater detail. Understanding how it interacts with biological targets at the molecular level will provide valuable insights into its therapeutic potential. Additionally, studies on its metabolic stability and distribution within biological systems will be crucial for assessing its suitability for clinical development. Collaborative efforts between synthetic chemists and biologists are essential to unravel the full potential of this innovative molecule.

The development of novel pharmaceuticals is an iterative process that relies on continuous innovation and interdisciplinary collaboration. The case of N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide exemplifies how structural modifications can lead to significant improvements in drug-like properties. As research progresses, it is expected that additional derivatives will be synthesized and evaluated, further expanding our understanding of this promising class of compounds.

In conclusion, N-ethyl-1-[2-(3-methylphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103515-46-3) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable tool for further research and development. As scientific knowledge continues to evolve, compounds like this will play an increasingly important role in addressing complex medical challenges.

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